(1R)-1-phenylpentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-53-3 | |
| Record name | alpha-Butylbenzyl alcohol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENIPENTOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJH8DTI6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enantioselective Synthetic Methodologies for 1r 1 Phenylpentan 1 Ol
Biocatalytic Approaches to Asymmetric Reduction of Prochiral Ketones
Biocatalysis stands out as a powerful tool for the synthesis of enantiomerically pure alcohols. mdpi.com The reduction of a ketone to a specific chiral alcohol is a key reaction, and biocatalysts like reductases offer high selectivity. mdpi.com This approach is often favored over chemical methods that may require harsh conditions or expensive and toxic heavy metal catalysts. nih.govnih.gov
Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes entire microbial or plant cells as self-contained catalytic units. This method is advantageous as it circumvents the need for enzyme purification and provides the necessary cofactors, like NADH or NADPH, through the cell's own metabolic processes. nih.govnih.gov
A variety of microorganisms, including yeasts and bacteria, are capable of reducing prochiral ketones with high enantioselectivity. nih.govmdpi.com These microbes possess a range of oxidoreductases that can catalyze the reduction of a carbonyl group to a hydroxyl group. google.com
For instance, yeast strains such as Saccharomyces cerevisiae (Baker's yeast), Lodderomyces elongisporus, and Pichia carsonii have been shown to be effective biocatalysts for the reduction of various ketones, often yielding the corresponding alcohol with excellent enantiomeric purity (>99% ee). acs.orgacgpubs.org Bacteria, including species from the genera Rhodococcus and Acetobacter, also serve as potent biocatalysts. mdpi.comd-nb.info Acetobacter pasteurianus, for example, has demonstrated the ability to perform anti-Prelog reductions, producing (R)-alcohols with high enantiomeric excess. d-nb.info The choice of microbial strain is crucial as it determines the stereochemical outcome of the reduction, with different organisms producing either the (R) or (S) enantiomer. mdpi.com
Table 1: Examples of Microbial Whole-Cell Reduction of Ketones
| Biocatalyst (Strain) | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R) | 89.5 | >99.9 | d-nb.info |
| Lodderomyces elongisporus (immobilized) | Acetophenone (B1666503) | (S) | 88 | >99 | acs.org |
| Rhodotorula mucilaginosa GIM 2.157 (immobilized) | 1-(2-bromophenyl)ethanone | Not Specified | >99 | >99 | mdpi.com |
| Bacillus cereus TQ-2 | Acetophenone | (R) | 52 (isolated) | 99 | mdpi.com |
Plant cell cultures offer an alternative to microbial systems for biotransformations. ijrpb.comroutledge.com They possess a diverse array of enzymes capable of performing stereoselective reactions, including the reduction of ketones. Cultures of species like Daucus carota (carrot) and Nicotiana tabacum (tobacco) have been successfully used to reduce aromatic ketones to optically active alcohols. For example, carrot cells can reduce acetophenone to (S)-α-phenethyl alcohol with 100% conversion and an enantiomeric excess greater than 99%. The use of plant cells can be advantageous due to the unique enzymatic machinery they possess, which may lead to different stereochemical outcomes compared to microbes. youtube.com
To improve the efficiency and selectivity of whole-cell biocatalysts, genetic engineering techniques are often employed. rsc.org By overexpressing specific genes that code for highly selective reductases, the catalytic activity of the host organism, typically E. coli or a specific yeast strain, can be significantly enhanced. nih.govnih.govillinois.edu For instance, recombinant E. coli cells co-expressing a carbonyl reductase from Candida magnolia (CMCR) and a glucose dehydrogenase (GDH) for cofactor regeneration have been used for the highly efficient synthesis of (S)-1-phenyl-1,2-ethanediol. nih.govnih.gov This approach allows for the creation of "designer biocatalysts" tailored for a specific transformation, often achieving very high yields and enantiomeric excesses. illinois.edu Engineering can also be used to alter the stereoselectivity of an enzyme, for example, a single-point mutation in a carbonyl reductase has been shown to invert the enantioselectivity from producing an (R)-alcohol to an (S)-alcohol. illinois.edu
Immobilization of whole cells on or within a solid support is a common strategy to improve the operational stability and reusability of biocatalysts. acs.orgmdpi.com Common immobilization matrices include calcium alginate, polyacrylamide, and silica (B1680970) sol-gels. acs.orgplos.org Immobilized cells often exhibit enhanced tolerance to changes in pH and temperature compared to their free-cell counterparts. mdpi.com Furthermore, immobilization simplifies the separation of the biocatalyst from the reaction mixture, facilitating product recovery and enabling the use of the catalyst in continuous flow reactors. acs.org For example, Rhodotorula mucilaginosa cells immobilized in agar (B569324) retained almost 100% of their activity after six reuse cycles. mdpi.com Similarly, yeast cells entrapped in a sol-gel matrix have been successfully used in continuous-flow bioreductions, demonstrating the industrial potential of this technique. acs.org
Table 2: Performance of Immobilized vs. Free Cells
| Biocatalyst | Immobilization Matrix | Key Finding | Reference |
|---|---|---|---|
| Rhodotorula mucilaginosa GIM 2.157 | Agar | Retained 90% activity after 60 days of storage and almost 100% activity after 6 reuse cycles. | mdpi.com |
| Lodderomyces elongisporus | Silica sol-gel | Enabled efficient continuous-flow bioreduction of ketones with high conversion (up to 88%) and excellent selectivity (>99% ee). | acs.org |
| Candida parapsilosis | Calcium alginate | Demonstrated efficient bioreduction in ionic liquid-containing systems, with reusability over 10 batches. | plos.org |
| Baker's Yeast | [bmim]PF6 (Ionic Liquid) | Immobilized yeast in an ionic liquid/water mixture resulted in moderate yields and enantioselectivity for ketone reductions. | acgpubs.org |
Genetically Engineered Microorganisms for Enhanced Stereoselectivity
Enzyme-Catalyzed Asymmetric Synthesis
The use of isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a more direct approach to asymmetric synthesis compared to whole-cell systems. unipd.it These enzymes, often produced recombinantly, can be used to catalyze the reduction of prochiral ketones with high precision. The reaction requires a stoichiometric amount of a cofactor (NADPH or NADH), which is typically regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose or formate (B1220265) dehydrogenase (FDH) with formate. This method provides high concentrations of the desired catalyst, leading to faster reaction rates and simplified downstream processing. For example, ADHs from Rhodobacter sphaeroides have been used to reduce ketones to the corresponding (R)-alcohols with greater than 99% enantiomeric excess.
Ketoreductase (KRED)-Catalyzed Reductions of Aryl Ketones
Ketoreductases (KREDs), also known as alcohol dehydrogenases, are NAD(P)H-dependent enzymes that facilitate the reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.netgoogle.com This method is widely employed for the synthesis of optically pure alcohols, including intermediates for various pharmaceuticals. researchgate.net The enzymatic reduction of 1-phenyl-1-pentanone using a suitable KRED provides a direct route to (1R)-1-phenylpentan-1-ol with high enantioselectivity. These enzymes are advantageous as they operate under mild conditions and avoid the use of potentially contaminating metal catalysts. researchgate.net The recycling of the NAD(P)H cofactor is a well-established process, often utilizing inexpensive sources like isopropanol (B130326). researchgate.net
The general classification for ketoreductases falls under the Enzyme Commission (EC) number 1.1.1. google.com Specifically, NADH-dependent ketoreductases are classified under EC 1.1.1.1, while NADPH-dependent versions are under EC 1.1.1.2. google.com
Alcohol Dehydrogenase (ADH)-Mediated Transformations
Alcohol dehydrogenases (ADHs) are a key class of enzymes used for the stereoselective synthesis of chiral alcohols. For instance, ADHs from Lactobacillus species are effective in the enantioselective reduction of ketones. The reduction of the corresponding ketone precursor, 1-phenyl-1-pentanone, is a common method to produce this compound. In a broader context, ADHs have been successfully used in the deracemization of secondary alcohols through a combination of oxidation and enantioselective reduction steps. csic.es For example, an ADH from Rhodococcus ruber has been used to produce various (R)-chiral alcohols. csic.es
Hydrolase-Catalyzed Kinetic Resolution (KR)
Kinetic resolution (KR) is a widely used method for separating racemic mixtures of chiral alcohols. rsc.org This technique relies on the differential reaction rates of the two enantiomers with an enzyme, typically a lipase (B570770). researchgate.net In the case of racemic 1-phenylpentan-1-ol, a lipase can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted and thus separated. nih.gov
Lipases are frequently employed for this purpose due to their commercial availability, ease of use, and lack of dependence on expensive cofactors. rsc.orgunipd.it The process often involves transesterification in an organic solvent, where an acyl donor is used to esterify one of the alcohol enantiomers. researchgate.netmdpi.com For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, has demonstrated high enantioselectivity in the resolution of similar compounds like rac-1-phenyl 1-propanol. nih.gov The choice of acyl donor and solvent can significantly impact the enantioselectivity of the resolution. nih.gov While effective, a primary drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. scielo.br
Dynamic Kinetic Resolution (DKR) Strategies
To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) is employed. scielo.br DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. scielo.bracs.org This continuous racemization allows for a theoretical yield of up to 100% of the desired enantiomer. beilstein-journals.org
This strategy typically involves a dual-catalyst system: an enzyme (like a lipase) for the kinetic resolution and a racemization catalyst. beilstein-journals.org For secondary alcohols, chemoenzymatic DKR often pairs a lipase, such as Candida antarctica lipase B (CALB), with a metal-based racemization catalyst, like a ruthenium complex. rsc.org This combination has proven to be a powerful tool for synthesizing enantiopure alcohols. rsc.org The racemization agent converts the less reactive enantiomer back into the racemic mixture, from which the enzyme can again selectively acylate the target enantiomer. scielo.br
Enzyme Discovery and Engineering for Novel Substrate Specificity
The specificity and efficiency of enzymes are not fixed and can be altered through enzyme engineering techniques like directed evolution and rational design. researchgate.net These methods are employed to enhance enzyme properties such as stereoselectivity, activity, and stability, or even to create novel catalytic functions. illinois.edu
For instance, the active site of a ketoreductase can be mutated to improve its enantiomeric excess for a specific substrate. researchgate.net Researchers have successfully engineered KREDs with enhanced or even inverted enantioselectivity. illinois.edu One study demonstrated that mutating specific residues in a KRED's active site led to a significant increase in the enantiomeric excess for the reduction of a particular ketone. researchgate.net This approach of tailoring enzymes for specific synthetic challenges is a rapidly advancing field, enabling the production of chiral molecules that were previously difficult to access. rsc.org
Optimization of Biocatalytic Processes
Substrate Co-solvent Effects (e.g., Organic Solvents, Surfactants, Ionic Liquids)
The reaction medium plays a critical role in biocatalytic processes. The use of co-solvents can significantly influence enzyme activity, stability, and selectivity. mdpi.com For lipase-catalyzed reactions, organic solvents like hexane (B92381) or toluene (B28343) are commonly used. nih.govresearchgate.net The choice of solvent is crucial; for example, in the resolution of rac-1-phenyl 1-propanol, toluene (with a Log P of 2.5) was found to be the optimal solvent. nih.gov
Ionic liquids have also been explored as alternative media for biocatalytic resolutions. mdpi.com Two-phase systems, combining an organic solvent with an ionic liquid, have been shown to enhance the enantioselectivity of lipase-catalyzed resolutions of compounds like (R,S)-1-phenylethanol. mdpi.com The addition of co-solvents like alcohols can also impact reaction rates and yields in processes such as hydrothermal liquefaction, demonstrating the broad utility of solvent effects in optimizing chemical and biochemical transformations. researchgate.net
Reaction Parameter Optimization for Enantiomeric Excess and Conversion
In a representative study on the resolution of a similar compound, (R,S)-1-phenyl-1-propanol, Novozym 435, a lipase B from Candida antarctica (CAL-B), was identified as a highly enantioselective biocatalyst. researchgate.net The optimization process for such a resolution involves a systematic investigation of several factors. researchgate.net
Acyl Donor: The carbon chain length of the acyl donor can significantly affect enantioselectivity. In the resolution of 1-phenyl-1-propanol, lauric acid (a 12-carbon fatty acid) was found to be the optimal acyl donor. researchgate.net
Solvent: The nature of the organic solvent is a critical parameter. Solvents with varying polarities, often quantified by Log P values, are screened. For the lipase-catalyzed esterification, toluene (Log P = 2.5) provided the best results, demonstrating the importance of a non-polar environment for this specific enzyme. researchgate.net
Temperature: Enzyme activity and stability are temperature-dependent. A temperature of 50°C was found to be optimal for the resolution of 1-phenyl-1-propanol, balancing reaction rate with enzyme stability. researchgate.net
Reactant Molar Ratio: The molar ratio of the acyl donor to the alcohol substrate is optimized to drive the reaction towards completion without causing substrate or product inhibition. A 1:1 molar ratio was determined to be ideal in the model study. researchgate.net
Water Removal: The esterification reaction produces water as a byproduct, which can lead to the reverse reaction (hydrolysis) and reduce yield. The addition of molecular sieves to sequester water is a common strategy to shift the equilibrium towards the product, with an optimal amount determined experimentally. researchgate.net
Under these optimized conditions, the kinetic resolution of (R,S)-1-phenyl-1-propanol achieved an enantiomeric excess of 95% for the remaining (S)-enantiomer at a reaction time of 2.5 hours. researchgate.net These principles of parameter optimization are directly applicable to developing an efficient biocatalytic process for this compound.
Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1-propanol This table is based on data for a similar chiral alcohol and illustrates the principles of parameter optimization.
| Parameter | Tested Range/Options | Optimal Condition | Reference |
|---|---|---|---|
| Enzyme | Novozym 435, Lipase from Pseudomonas fluorescens (AK), Lipase from Candida rugosa (CRL) | Novozym 435 | researchgate.net |
| Acyl Donor | Fatty acids (C12 to C16) | Lauric Acid (C12) | researchgate.net |
| Solvent (Log P) | Various organic solvents (Log P 0.5 to 4.5) | Toluene (Log P = 2.5) | researchgate.net |
| Temperature | 10-60°C | 50°C | researchgate.net |
| Acyl Donor/Alcohol Molar Ratio | 1:1, 3:2, 2:1, 3:1 | 1:1 | researchgate.net |
| Molecular Sieves | 0-133.2 kg/m³ | 133.2 kg/m³ | researchgate.net |
Development of Biocatalytic Cascade Reactions
Biocatalytic cascade reactions, which involve multiple enzymatic steps in a single pot, mimic the efficiency of metabolic pathways in living organisms and represent a significant advancement in synthetic chemistry. chemrxiv.org These cascades offer numerous advantages, including reduced waste, fewer purification steps, and the ability to transform highly reactive or unstable intermediates in situ. chemrxiv.org For the synthesis of chiral alcohols like this compound, several cascade strategies are particularly relevant.
One powerful approach is the deracemization of a racemic alcohol. This can be achieved through a one-pot, two-step process combining photocatalytic oxidation and enzymatic reduction. acs.org In a reported system, a racemic alcohol is first oxidized to a prochiral ketone using a photocatalyst under blue LED irradiation. acs.org Subsequently, the in situ-formed ketone is asymmetrically reduced to the desired single-enantiomer alcohol by a stereoselective alcohol dehydrogenase (ADH). acs.org This method allows for the theoretical conversion of 100% of the racemic starting material into a single enantiopure product.
Another important strategy involves multi-enzyme cascades that build complexity from simple precursors. For instance, α,β-unsaturated ketones can be converted into chiral amines with two stereocenters through a one-pot reaction combining an ene-reductase (ERed) and an imine reductase (IRed) or reductive aminase (RedAm). acs.org The ERed first reduces the carbon-carbon double bond to produce a saturated ketone, which is then asymmetrically aminated by the IRed/RedAm to yield the final chiral amine. acs.org A similar cascade using an ERed and a ketoreductase (KRED) can produce chiral alcohols.
A chemoenzymatic cascade has been developed to synthesize chiral γ-nitro alcohols from benzaldehyde (B42025) derivatives. chemrxiv.org This three-step, one-pot process involves a Wittig reaction to form an α,β-unsaturated ketone, followed by an organocatalyzed asymmetric conjugate addition, and finally a ketoreductase-mediated reduction to furnish the chiral alcohol with high diastereomeric and enantiomeric ratios. chemrxiv.org Such multi-catalyst systems, combining biocatalysis with organocatalysis or chemocatalysis, expand the scope of accessible molecules and demonstrate the versatility of cascade reactions. chemrxiv.orgresearchgate.net
Table 2: Example of a Two-Step Chemoenzymatic Cascade for Chiral γ-Nitro Alcohol Synthesis This table illustrates the sequential combination of organocatalysis and biocatalysis in a one-pot synthesis.
| Step | Reaction Type | Catalyst/Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Asymmetric Conjugate Addition | (R,R)- or (S,S)-Thiourea Organocatalyst, MeNO₂ | Chiral γ-nitro ketone | chemrxiv.org |
| 2 | Stereoselective Reduction | Ketoreductase (KRED), NAD⁺, iPrOH | Chiral γ-nitro alcohol | chemrxiv.org |
Organocatalytic Asymmetric Synthesis of Chiral Phenyl Alcohols
Evolution and Principles of Asymmetric Organocatalysis
Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. encyclopedia.pub Asymmetric organocatalysis specifically employs chiral organic molecules to mediate reactions in an enantioselective manner, providing a powerful alternative to traditional transition-metal and enzyme catalysis. encyclopedia.pubacs.org While early examples of organocatalysis date back to the early 20th century, the field experienced a "renaissance" in the early 2000s, establishing it as a third pillar of asymmetric catalysis. encyclopedia.pubacs.org
The core principle of organocatalysis lies in the ability of small organic molecules to interact with substrates through various activation modes, both covalent and non-covalent. These catalysts are often readily available, stable to air and moisture, less toxic, and more environmentally benign than their metal-based counterparts. encyclopedia.pub The evolution of the field has been driven by the development of novel catalyst classes and the discovery of new activation modes, which has vastly expanded the scope of reactions that can be performed with high stereocontrol. rsc.orgresearchgate.net
Organocatalysts function by lowering the energy of the transition state of a reaction. They can be broadly classified based on their mechanism of action, which includes functioning as Lewis bases, Lewis acids, Brønsted bases, or Brønsted acids. rsc.org This versatility allows organocatalysts to activate a wide range of substrates and facilitate a diverse array of chemical transformations, making them indispensable tools in modern organic synthesis for the construction of complex molecules like pharmaceuticals and natural products. encyclopedia.pubrsc.org
Development of Novel Organocatalysts for Chiral Alcohol Formation
The quest for highly efficient and selective methods for synthesizing chiral alcohols has spurred the development of novel organocatalysts. Research in this area focuses on creating new catalyst scaffolds that can effectively control the stereochemical outcome of reactions, such as the addition of nucleophiles to carbonyl compounds.
One area of development is in chiral Lewis base catalysts. For example, novel chiral bidentate phosphoramides have been designed and synthesized to act as organocatalysts. mdpi.com These catalysts can activate silicon-based reagents like allyltrichlorosilane (B85684) for addition to aldehydes. gla.ac.uk In one study, phosphoramides derived from amino acids were synthesized and tested in the allylation of aldimines, achieving moderate enantioselectivity. gla.ac.uk Another approach involved creating phosphoramides with a central pyridine (B92270) unit capable of chelating tetrachlorosilane, which then acts as a Lewis acid mediated by the chiral Lewis base. mdpi.com These systems have successfully generated homoallylic alcohols from aromatic aldehydes with good yields and enantioselectivities. mdpi.com
Another class of novel organocatalysts includes those based on unique structural motifs designed for specific interactions. Chiral sulfoximine (B86345) derivatives combined with a thiourea (B124793) backbone have been developed as bifunctional organocatalysts. beilstein-journals.org These catalysts have shown good reactivity in reactions like the desymmetrization of meso-anhydrides. beilstein-journals.org Similarly, new binaphthylazepine-based organocatalysts, which combine the atropisomeric chirality of the binaphthyl unit with a central chiral element, have been synthesized. mdpi.com These catalysts, mimicking the structure of proline derivatives, have been tested in asymmetric intramolecular oxa-Michael reactions to produce chiral flavanones. mdpi.com
Table 3: Performance of Novel Organocatalysts in Asymmetric Synthesis
| Catalyst Type | Reaction | Substrate | Yield | ee (%) | Reference |
|---|---|---|---|---|---|
| Pyridine-based Phosphoramide | Allylation | Benzaldehyde | Good | Good | mdpi.com |
| Valine-derived Phosphoramide | Allylation | Aldimine | - | 40% | gla.ac.uk |
| Binaphthylazepine-tetrazole | oxa-Michael addition | Chalcone derivative | - | Moderate | mdpi.com |
Enamine and Iminium Catalysis in Stereoselective Reductions
Enamine and iminium catalysis are two of the most fundamental and widely used activation modes in asymmetric organocatalysis, particularly for the functionalization of carbonyl compounds. unige.chrsc.org Both strategies rely on the reversible formation of covalently bound intermediates between a chiral amine catalyst and a carbonyl substrate.
Iminium catalysis involves the condensation of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone. This process forms a transient chiral iminium ion. rsc.org The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it for attack by a nucleophile. unige.chrsc.org The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the molecule, leading to the creation of a new stereocenter with high enantioselectivity. unige.ch After the reaction, the catalyst is regenerated through hydrolysis. This strategy is central to many asymmetric transformations, including Michael additions and Diels-Alder reactions. unige.chyoutube.com
Enamine catalysis , in contrast, involves the reaction of a chiral secondary or primary amine with a saturated aldehyde or ketone. rsc.org This generates a nucleophilic enamine intermediate. The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO) compared to the starting carbonyl compound, making it more reactive towards electrophiles. unige.chrsc.org The chiral amine backbone shields one face of the enamine, controlling the trajectory of the incoming electrophile and thus the stereochemistry of the product. princeton.edu This mode of activation is key for reactions like the α-functionalization of aldehydes and ketones. acs.orgnobelprize.org
In the context of stereoselective reductions, these catalytic cycles can be integrated into cascade processes. For example, an α,β-unsaturated aldehyde can first be activated by iminium catalysis for a conjugate addition, and the resulting saturated aldehyde can then participate in an enamine-catalyzed step, demonstrating the power of combining these activation modes. nobelprize.org
Brønsted Acid/Base Catalysis in Asymmetric Transformations
Brønsted acid and base catalysis represents another major pillar of organocatalysis, enabling a wide range of asymmetric transformations through proton transfer or hydrogen bonding interactions. rsc.org
Chiral Brønsted acids function by activating electrophiles. They protonate or form a strong hydrogen bond with a substrate, such as an imine or a carbonyl group. rsc.org This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. rsc.org The chiral scaffold of the acid catalyst creates a well-defined chiral environment around the activated substrate, dictating the stereochemical outcome of the reaction. rsc.org A prominent class of chiral Brønsted acids are BINOL-derived phosphoric acids (BPAs), which have proven effective in numerous reactions, including Mannich and Diels-Alder reactions. rsc.orgacs.org To activate less basic substrates, stronger acids such as N-triflylphosphoramides (NTPAs) have been developed, expanding the scope of Brønsted acid catalysis. rsc.orgacs.org
Chiral Brønsted bases operate by deprotonating a pronucleophile, increasing its nucleophilicity. The resulting anionic nucleophile remains associated with the protonated chiral base through an ion pair, forming a chiral contact ion-pair. The catalyst's chiral structure then guides the subsequent reaction with an electrophile.
Cooperative catalysis combining a Lewis acid and a Brønsted base within a single catalyst has also emerged as a powerful strategy. wiley-vch.de In these systems, the Lewis acidic site activates the electrophile while the Brønsted basic site activates the nucleophile simultaneously. wiley-vch.deresearchgate.net This dual activation often leads to enhanced reactivity and selectivity due to the proximity of the activated species within the catalyst-substrate complex. wiley-vch.de These catalytic systems are highly effective for producing enantioenriched building blocks for synthesis. wiley-vch.de
Asymmetric Autocatalysis in Phenylpropanol Synthesis
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed asymmetric reactions represent a powerful and widely used strategy for the synthesis of enantiomerically pure alcohols, including this compound. These methods often involve the reduction of a prochiral ketone precursor.
Transition-Metal Catalysts in Asymmetric Reductions of Aryl Ketones
The asymmetric reduction of aryl ketones, such as 1-phenylpentan-1-one, is a direct and efficient route to chiral secondary alcohols. nih.gov Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective for this transformation. researchgate.net Chiral ligands are used to create a chiral environment around the metal center, which directs the hydrogenation or transfer hydrogenation of the ketone to produce one enantiomer of the alcohol preferentially. researchgate.netcore.ac.uk
For example, catalysts like the Corey-Bakshi-Shibata (CBS) and Noyori catalysts are well-established for the asymmetric reduction of prochiral ketones with high stereochemical control. These catalytic systems can achieve enantiomeric excesses greater than 99% for the desired alcohol product. The reaction conditions, including temperature, solvent polarity, and catalyst loading, are optimized to maximize enantioselectivity and minimize racemization.
Ligand Design and Chiral Auxiliary Strategies
The success of metal-catalyzed asymmetric synthesis heavily relies on the design of the chiral ligand. A vast array of chiral ligands has been developed and successfully applied in the asymmetric reduction of ketones. These ligands often possess C2-symmetry and coordinate to the metal center to create a well-defined chiral pocket. Examples include diphosphine ligands like BINAP and its derivatives, as well as chiral amino alcohols and diamines. chemistry-chemists.comacs.org
The choice of ligand can significantly influence the enantioselectivity and reactivity of the catalytic system. For instance, in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, different chiral amino alcohol ligands have been shown to yield 1-phenylpropanol with varying degrees of enantiomeric excess. researchgate.net Furthermore, chiral auxiliaries, which are temporarily incorporated into the substrate molecule to direct a stereoselective reaction, can also be employed, although ligand-based catalysis is often more efficient.
Integration of Metal/Lipase Co-catalyzed Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. diva-portal.orgscielo.br In the context of synthesizing this compound, this can be achieved by coupling a lipase-catalyzed acylation with a metal-catalyzed racemization of the unreacted alcohol. diva-portal.org
Typically, a lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. diva-portal.orgscielo.br A transition-metal catalyst, often a ruthenium complex, then racemizes the unreacted alcohol enantiomer in situ. diva-portal.orgresearchgate.net This allows the lipase to continuously resolve the racemic mixture, ultimately converting the entire starting material into a single enantiomer of the acylated product, which can then be deacylated to afford the desired enantiopure alcohol. diva-portal.org This chemoenzymatic approach has been successfully applied to a wide range of secondary alcohols, demonstrating high efficiency and enantioselectivity. diva-portal.orgmdpi.com
Chemoenzymatic and Hybrid Synthetic Approaches
Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to create highly effective synthetic routes. utupub.fi For the synthesis of this compound, this can involve the use of enzymes, such as lipases or alcohol dehydrogenases (ADHs), in combination with chemical transformations. thieme-connect.comillinois.edu
Lipases are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.comutupub.fi For example, the kinetic resolution of racemic 1-phenylethanol (B42297) using Candida antarctica lipase B (CALB) and an acyl donor can produce the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. scielo.br
Alcohol dehydrogenases can be used for the asymmetric reduction of the corresponding ketone, 1-phenylpentan-1-one, to afford this compound with high enantioselectivity. thieme-connect.comnih.gov These enzymatic reductions often utilize whole-cell systems or isolated enzymes and require a cofactor, such as NADH or NADPH, which can be regenerated in situ. nih.gov
Hybrid approaches can also involve the combination of metal catalysis and biocatalysis in a single pot or in a sequential manner. thieme-connect.comcsic.es For example, a metal-catalyzed reaction could be used to generate a precursor that is then stereoselectively transformed by an enzyme. These integrated approaches often lead to more efficient and sustainable synthetic processes. utupub.fi
Understanding Stereorecognition in Biocatalytic Systems
Biocatalytic synthesis offers a highly efficient and environmentally benign route to enantiopure alcohols. nih.gov The key to this technology lies in the remarkable ability of enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), to exhibit high stereorecognition. researchgate.net This means they can distinguish between the two planar faces (known as enantiotopic faces, re and si) of a prochiral ketone's carbonyl group, such as in 1-phenyl-1-pentanone, the precursor to 1-phenylpentan-1-ol.
This stereorecognition arises from the intricate, chiral three-dimensional structure of the enzyme's active site. The substrate, 1-phenyl-1-pentanone, must fit into this pocket in a specific orientation to allow for the catalytic reaction to occur. The active site is lined with amino acid residues that create a precisely shaped cavity and establish multiple non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the substrate molecule.
For the reduction of 1-phenyl-1-pentanone, the enzyme's active site preferentially binds the substrate in an orientation that exposes only one of the two faces of the carbonyl carbon to the enzyme's cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) equivalent (NADPH). nih.gov The enzyme then facilitates the transfer of a hydride ion (H⁻) from the cofactor to the carbonyl carbon. Because the binding orientation is fixed, the hydride attack occurs on only one face, leading to the formation of a single enantiomer of the alcohol product. unipd.it For the synthesis of this compound, the enzyme must orient the 1-phenyl-1-pentanone substrate so that the hydride is delivered to the si face of the carbonyl group.
The efficiency and selectivity of this process are remarkable. For instance, ketoreductases from various microorganisms have been successfully used for the stereoselective reduction of a wide range of aromatic ketones. unimi.it Studies on the biocatalytic reduction of a series of 1-phenyl-1-alkanones, including 1-phenyl-1-pentanone, using ketoreductases have demonstrated the feasibility of achieving high enantiomeric purity. researchgate.net The substrate's structure, particularly the size and nature of the groups attached to the carbonyl, plays a crucial role in how well it fits into the active site, thereby influencing both the reaction rate and the stereoselectivity. unimi.it
Stereochemical Models for Asymmetric Induction (e.g., Prelog's Rule, Anti-Prelog Stereoselectivity)
To predict and classify the stereochemical outcome of biocatalytic ketone reductions, chemists use stereochemical models, the most prominent of which is Prelog's rule. Formulated by Vladimir Prelog, this rule provides a simple mnemonic for predicting the stereochemistry of the alcohol product formed by many alcohol dehydrogenases. uou.ac.in
Prelog's Rule states that for many ADHs, the enzyme delivers the hydride from the NADH or NADPH cofactor to the re face of the prochiral ketone. nih.gov For 1-phenyl-1-pentanone, where the phenyl group has higher priority than the butyl group according to Cahn-Ingold-Prelog (CIP) rules, a Prelog-selective enzyme would produce (1S)-1-phenylpentan-1-ol.
However, to synthesize the desired this compound, a catalyst that violates this rule is required. Such catalysts are termed anti-Prelog or non-Prelog selective. These enzymes deliver the hydride to the si face of the ketone. nih.gov The discovery and engineering of anti-Prelog enzymes have significantly expanded the scope of biocatalysis, allowing for the synthesis of the "opposite" enantiomer, which is often crucial for pharmaceutical applications.
Several classes of enzymes are known to exhibit anti-Prelog stereoselectivity. Notable examples include ADHs from organisms like Lactobacillus brevis (Lb-ADH), Lactobacillus kefir (Lk-ADH), and Sporobolomyces salmonicolor (SsADH). nih.govresearchgate.net For example, an (R)-specific ADH variant from Lactobacillus kefir has been characterized as a potent anti-Prelog biocatalyst for the synthesis of (R)-alcohols from sterically demanding ketones. researchgate.net Similarly, acetoacetyl-CoA reductase (PhaB) has been shown to catalyze the anti-Prelog reduction of various β-ketoesters and certain aromatic ketones with excellent stereoselectivity. researchgate.net
The choice between a Prelog and an anti-Prelog enzyme is therefore the determining factor in accessing either the (S) or (R) enantiomer of 1-phenylpentan-1-ol.
| Enzyme Type | Face of Hydride Attack | Predicted Product | Example Enzyme Source Organisms |
|---|---|---|---|
| Prelog Selective | re-face | (1S)-1-phenylpentan-1-ol | Rhodococcus erythropolis, Pichia glucozyma unimi.itnih.gov |
| Anti-Prelog Selective | si-face | This compound | Lactobacillus kefir, Lactobacillus brevis nih.gov |
Reaction Mechanism Elucidation in Organocatalysis and Metal Catalysis
Besides biocatalysis, asymmetric synthesis of this compound can be achieved through organocatalysis and transition metal catalysis. The mechanisms in these systems rely on the formation of transient chiral intermediates or complexes that guide the stereochemical pathway of the reaction.
Metal Catalysis: Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful metal-catalyzed methods for reducing ketones to chiral alcohols. These reactions typically employ complexes of metals like ruthenium, rhodium, or iridium coordinated to a chiral ligand. The mechanism for ATH, for example, often involves a metal-hydride species generated from a hydrogen source like isopropanol or formic acid.
A plausible mechanistic cycle for the synthesis of this compound via ATH using a chiral metal complex can be described as follows:
Catalyst Activation: The precatalyst reacts with a hydrogen source to form the active metal-hydride species.
Coordination: The substrate, 1-phenyl-1-pentanone, coordinates to the chiral metal-hydride complex. The chiral ligand creates a sterically and electronically biased environment around the metal center.
Stereoselective Hydride Transfer: The substrate orients itself to minimize steric clashes with the bulky groups of the chiral ligand. This preferred orientation dictates which face of the carbonyl is exposed to the metal-bound hydride. For the formation of the (1R) product, the complex is designed to facilitate hydride transfer to the si face of the ketone. This transfer occurs via a six-membered ring transition state (the Noyori-type mechanism), where the hydride on the metal and a proton from a coordinated ligand are transferred to the carbonyl oxygen and carbon, respectively. researchgate.net
Product Release and Catalyst Regeneration: The resulting this compound product dissociates from the metal center, which is then ready to start a new catalytic cycle.
The chirality of the final product is directly controlled by the chirality of the ligand used. mdpi.com
Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze reactions. ucl.ac.uk For ketone reductions, a common strategy involves the use of chiral Brønsted acids or bases. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a proline-derived oxazaborolidine catalyst.
The mechanism for CBS reduction proceeds through a well-defined transition state:
The catalyst, a chiral oxazaborolidine, coordinates to a borane-donor complex (e.g., borane-dimethyl sulfide).
This activated catalyst then coordinates to the lone pair of electrons on the carbonyl oxygen of 1-phenyl-1-pentanone. The coordination is sterically directed, with the larger substituent on the ketone (the phenyl group) oriented away from the bulky group on the catalyst.
This coordination activates the ketone for reduction and exposes a specific face of the carbonyl to the borane (B79455).
Hydride is delivered intramolecularly from the borane to the carbonyl carbon via a six-membered ring transition state, yielding the chiral borate (B1201080) ester.
Workup with a protic solvent hydrolyzes the borate ester to release the enantiomerically enriched this compound.
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanisms of stereoselective reactions. osti.gov These methods provide a molecular-level understanding of how catalysts achieve stereocontrol, which is often difficult to obtain through experimental means alone.
In Biocatalysis: Molecular docking simulations are widely used to predict how a substrate like 1-phenyl-1-pentanone binds within the active site of an enzyme. unimi.itnottingham.ac.uk
Binding Mode Analysis: By modeling the interactions between the substrate and the amino acid residues of the enzyme's active site, researchers can identify the most stable binding conformation. This conformation reveals which face (re or si) of the carbonyl group is positioned closer to the hydride-donating NADPH/NADH cofactor. This analysis can successfully rationalize why an enzyme exhibits Prelog or anti-Prelog selectivity. unimi.it
Rational Enzyme Engineering: Computational models can guide the site-directed mutagenesis of enzymes. By identifying key amino acid residues that control substrate binding and stereoselectivity, scientists can rationally design mutations to improve an enzyme's activity, alter its substrate scope, or even invert its stereoselectivity from Prelog to anti-Prelog.
| Catalysis Type | Computational Method | Mechanistic Insight Provided |
|---|---|---|
| Biocatalysis | Molecular Docking | Predicts substrate binding orientation in the active site, explaining Prelog vs. anti-Prelog selectivity. unimi.itnottingham.ac.uk |
| Biocatalysis | Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the transition state of the hydride transfer step, providing energy barriers and detailed electronic information. |
| Metal Catalysis / Organocatalysis | Density Functional Theory (DFT) | Calculates the energy profiles of entire catalytic cycles, identifies the structure of stereodetermining transition states, and explains the role of the chiral ligand/catalyst. mdpi.comosti.gov |
In Metal and Organocatalysis: Density Functional Theory (DFT) is a powerful quantum mechanical method used to study reaction mechanisms. mdpi.com For the asymmetric reduction of 1-phenyl-1-pentanone, DFT calculations can:
Map Reaction Pathways: Researchers can compute the energies of reactants, intermediates, transition states, and products for the entire catalytic cycle. This helps to confirm the proposed mechanism and identify the rate-determining and stereodetermining steps. mdpi.com
Analyze Transition States: The geometry and energy of the transition state leading to the (R)-enantiomer can be compared with that leading to the (S)-enantiomer. The energy difference between these two diastereomeric transition states determines the enantiomeric excess of the product. These calculations can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the catalyst and the substrate that are responsible for stabilizing one transition state over the other. osti.gov
By combining experimental results with these powerful computational tools, a comprehensive picture of the factors governing the stereoselective synthesis of this compound emerges, paving the way for the design of even more efficient and selective catalysts.
Synthesis of 1r 1 Phenylpentan 1 Ol
The synthesis of enantiomerically pure (1R)-1-phenylpentan-1-ol can be achieved through stereoselective methods. A common approach for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this case, the starting material would be 1-phenyl-1-pentanone.
Methodologies that could be employed include:
Asymmetric Catalytic Hydrogenation: This involves the use of a chiral metal catalyst, such as those based on rhodium or iridium with chiral ligands, to facilitate the addition of hydrogen across the carbonyl group with high stereoselectivity.
Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) or ketoreductases offers a green and highly selective route. These enzymes can reduce 1-phenyl-1-pentanone to this compound with high enantiomeric excess. nih.gov
Dynamic Kinetic Resolution: This process can be applied to a racemic mixture of 1-phenylpentan-1-ol. A lipase (B570770), in conjunction with a racemization catalyst, can selectively acylate the (R)-enantiomer, allowing for its separation. google.com
Advanced Synthetic Applications and Derivatization of 1r 1 Phenylpentan 1 Ol
(1R)-1-Phenylpentan-1-ol as a Chiral Building Block
The utility of this compound in asymmetric synthesis stems from its nature as a chiral building block. A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to introduce chirality into a target molecule. This approach is fundamental in the synthesis of pharmaceuticals and fine chemicals, where a specific enantiomer is often responsible for the desired biological activity.
This compound and structurally similar chiral alcohols serve as raw materials for the synthesis of enantioselective molecules. biosynth.com The defined stereochemistry at the carbinol carbon is transferred through subsequent reaction steps to the final product, ensuring stereochemical control throughout the synthesis. For instance, related chiral amino alcohols like (1R,2R)-1-Amino-1-phenyl-2-pentanol are described as versatile chiral building blocks for creating complex molecular architectures. The principles guiding the use of these related compounds are directly applicable to this compound. It can be used to synthesize chiral drugs, pesticides, and other specialized organic compounds.
Table 1: Applications of this compound and Related Chiral Alcohols as Building Blocks
| Application Area | Description | Reference |
|---|---|---|
| Pharmaceutical Intermediates | Used as a precursor for enantiomerically pure drugs to achieve desired therapeutic effects and minimize side effects. | |
| Asymmetric Synthesis | Serves as a raw material for synthesizing other enantioselective molecules, transferring its chirality to new compounds. biosynth.com | biosynth.com |
Chemical Transformations and Functionalization of the Chiral Alcohol Moiety
The hydroxyl group of this compound is the primary site for chemical transformations, allowing for its conversion into a variety of other functional groups while preserving the crucial stereocenter. These transformations are key to its utility as a versatile scaffold. Common reactions include oxidation, reduction, and substitution.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylpentan-1-one. This reaction effectively removes the chiral center but is a key step in synthetic routes where the ketone is a necessary intermediate. Standard oxidizing agents are employed for this purpose.
Substitution: The hydroxyl group can be replaced by other functional groups, such as halides. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These halogenated derivatives are themselves versatile intermediates for nucleophilic substitution and cross-coupling reactions.
Derivatization: The alcohol can be derivatized to form esters or ethers. For example, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. This protects the hydroxyl group or modifies the molecule's properties.
Table 2: Selected Chemical Transformations of the Chiral Alcohol Moiety
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | Chromium trioxide (CrO₃) in acetic acid or Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM). | 1-Phenylpentan-1-one | |
| Substitution (Chlorination) | Thionyl chloride (SOCl₂) in pyridine (B92270). | (1R)-1-chloro-1-phenylpentane | |
| Substitution (Bromination) | Phosphorus tribromide (PBr₃) in DCM. | (1R)-1-bromo-1-phenylpentane |
Synthesis of More Complex Chiral Molecules Utilizing this compound Scaffolds
The true potential of this compound is realized when its chiral scaffold is incorporated into the synthesis of larger, more complex molecules. Its structure serves as a foundation upon which additional complexity and functionality can be built.
A relevant example is the synthesis of analogues of the drug Bedaquiline. In a reported synthesis, a complex aryl ketone was treated with allylzinc bromide to generate a chiral tertiary alcohol, (1R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-2-(naphthalen-1-yl)-1-phenylpent-4-en-2-ol. nih.gov This demonstrates how a phenyl-alcohol core can be a central feature in the assembly of intricate, biologically active molecules. The stereochemistry of the alcohol dictates the spatial arrangement of the bulky substituents, which is critical for its final function.
Another synthetic strategy involves the homologation of related aryl ketones. For example, 1-phenylpentan-1-one can be converted to 1-phenylpentan-3-one (B1266473) through palladium-catalyzed reactions. nih.gov The resulting ketone can then be subjected to further stereoselective reduction to introduce a new chiral center, leading to diastereomeric products with increased molecular complexity. These methods highlight the strategic importance of the phenyl-alkanol and phenyl-alkanone framework in multi-step organic synthesis.
Integration into Multi-Enzyme Cascades for Complex Chiral Product Synthesis
Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single pot, represent a powerful strategy for efficient and sustainable chemical synthesis. researchgate.net These cascades leverage the high selectivity (chemo-, regio-, and stereo-) of enzymes to build complex molecules from simple precursors without the need for isolating intermediates. researchgate.net
While direct integration of this compound into a cascade is a subject of ongoing research, numerous examples with structurally similar compounds highlight the potential of this approach. Hydrogen-borrowing cascades, for instance, use an alcohol dehydrogenase (ADH) to oxidize an alcohol to a transient aldehyde or ketone, which is then aminated by a transaminase or an amine dehydrogenase (AmDH). acs.org This has been used to synthesize all stereoisomers of phenylpropanolamine from the corresponding 1-phenylpropane-1,2-diols with excellent stereoselectivity (>99.5%). acs.org
Another powerful example is the chemo-enzymatic cascade for producing chiral azido (B1232118) alcohols from styrenes. This involves an initial enantioselective epoxidation of the alkene, followed by a regioselective ring-opening of the resulting epoxide by an azide (B81097) ion, catalyzed by a halohydrin dehalogenase (HHDH). researchgate.net This method has been used to synthesize (1R,2S)-1-azido-1-phenylpropan-2-ol with high yield (92%) and enantiomeric excess (>99% ee). researchgate.net Such cascades demonstrate the feasibility of using phenyl-substituted chiral alcohols as either starting points or target products in highly efficient, multi-step enzymatic syntheses.
Table 3: Examples of Multi-Enzyme Cascades for Synthesizing Related Chiral Molecules
| Cascade Type | Key Enzymes | Substrate/Product Example | Key Features | Reference |
|---|---|---|---|---|
| Hydrogen-Borrowing | Alcohol Dehydrogenase (ADH), Amine Dehydrogenase (AmDH) | 1-Phenylpropane-1,2-diols to Phenylpropanolamines | High chemo-, regio-, and stereoselectivity (dr and er >99.5%). | acs.org |
| Chemo-Enzymatic Epoxidation/Azidolysis | Styrene Monooxygenase (StyA), Halohydrin Dehalogenase (HHDH) | trans-β-methylstyrene to (1R,2S)-1-azido-1-phenylpropan-2-ol | High yield (92%) and enantiomeric excess (>99% ee). | researchgate.net |
Analytical Methodologies for Stereochemical Purity Assessment
Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating and quantifying the enantiomers of chiral compounds like 1-phenylpentan-1-ol. These techniques rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used technique for the enantiomeric separation of 1-phenylpropan-1-ol and its analogs. The separation is typically achieved on columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, a Chiralcel OD-H column, which is a cellulose-based CSP, has been successfully used to separate the enantiomers of 1-phenylpropan-1-ol. wiley-vch.dethieme-connect.dewiley-vch.de The choice of mobile phase, often a mixture of hexane (B92381) and isopropanol (B130326), is critical for achieving optimal separation. wiley-vch.dethieme-connect.dewiley-vch.de The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.
Table 1: HPLC Parameters for Enantiomeric Separation of 1-Phenylpropan-1-ol Analogs
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|---|
| 1-Phenylpropan-1-ol | Chiralcel OD | Hexane/Isopropanol (97:3) | 1.0 | UV | wiley-vch.de |
| 1-Phenylpropan-1-ol | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | UV | wiley-vch.de |
| 1-Phenyl-pent-1-en-3-ol | Chiralcel OD | Hexane/Isopropanol (97:3) | 1.0 | UV | wiley-vch.de |
Gas Chromatography (GC):
Gas chromatography with a chiral stationary phase is another effective method for determining the enantiomeric excess of volatile chiral alcohols. For the analysis of 1-phenylpropan-1-ol, a Chrompac cyclodextrin-β-236M-19 column has been utilized. Under specific temperature and pressure conditions, this column can separate the (R) and (S) enantiomers, with the retention times being distinct for each. For example, in one study, the (R)-isomer had a retention time of 31.1 minutes, while the (S)-isomer had a retention time of 33.8 minutes.
Table 2: GC Parameters for Enantiomeric Separation of 1-Phenylpropan-1-ol
| Chiral Stationary Phase | Column Temperature | Carrier Gas/Pressure | Retention Time (R-isomer) | Retention Time (S-isomer) | Reference |
|---|
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are invaluable for assigning the absolute stereochemistry of enantiomers.
Optical Rotation:
Optical rotation is a classical technique used to determine the stereochemical configuration of a chiral molecule. It measures the angle to which a plane of polarized light is rotated when it passes through a solution of the compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer. For (1R)-1-phenylpropan-1-ol, a positive specific rotation value is observed. A reported value for the specific rotation of (R)-(+)-1-phenylpropan-1-ol is +47° when measured in hexane at a concentration of c=2.2. fishersci.ca Another study reported a specific rotation of +53.6° in chloroform (B151607) at a concentration of c=1.0 for the (R)-enantiomer with an enantiomeric excess greater than 99%.
Circular Dichroism (CD) Spectroscopy:
Table 3: Chiroptical Data for (1R)-1-Phenylpropan-1-ol
| Technique | Parameter | Value | Solvent | Reference |
|---|---|---|---|---|
| Optical Rotation | [α]D | +47° (c=2.2) | Hexane | fishersci.ca |
Future Directions and Emerging Trends in Asymmetric Synthesis of Chiral Phenyl Alcohols
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards more environmentally benign and economically viable processes, a trend that is profoundly influencing the synthesis of chiral alcohols. rsc.org Traditional methods often rely on expensive and toxic metal catalysts, prompting the exploration of greener alternatives. rsc.org
Biocatalysis has emerged as a powerful and sustainable approach, utilizing whole-cell systems or isolated enzymes to achieve high regio- and stereoselectivity under mild reaction conditions. rsc.orgnih.gov For instance, alcohol dehydrogenases (ADHs) are widely employed for the asymmetric reduction of ketones to their corresponding chiral alcohols. nih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, offers the advantage of natural cofactor recycling, which is essential for the economic feasibility of these processes. rsc.org Researchers are actively investigating various plant species and microorganisms to discover novel biocatalysts with broad substrate compatibility. rsc.orgnih.gov A recent study demonstrated a practical and scalable biocatalytic system for producing chiral aromatic alcohols, highlighting its potential for industrial applications. nih.gov
Another promising green methodology involves the use of photocatalytic/biocatalytic cascades . These systems mimic natural photosynthesis by using solar light to drive the regeneration of essential cofactors like NADPH, which are then utilized by enzymes for the asymmetric reduction of prochiral ketones. rsc.org This approach offers an ecologically and economically advantageous route to enantiopure alcohols. rsc.org
Furthermore, the development of natural deep-eutectic solvents (NADES) in combination with microbial cultivation presents an innovative strategy to enhance the efficiency of biocatalytic reductions. acs.org By improving cell permeability, NADES can overcome mass-transfer limitations, leading to significantly improved yields of chiral aryl alcohols. acs.org
High-Throughput Screening for Novel Biocatalysts and Catalysts
The discovery of novel and improved catalysts is a key driver of innovation in asymmetric synthesis. rsc.orgHigh-throughput screening (HTS) methods have become indispensable for rapidly evaluating large libraries of potential catalysts to identify those with desired properties, such as high enantioselectivity and broad substrate scope. rsc.orgucl.ac.ukresearchgate.net
HTS techniques are particularly crucial in the field of directed evolution , a powerful strategy for engineering enzymes with enhanced or novel activities. researchgate.netd-nb.info By creating vast libraries of enzyme variants through mutagenesis, researchers can screen for biocatalysts with improved performance towards specific substrates. researchgate.netd-nb.info For example, HTS has been successfully used to develop hydroxynitrile lyase variants with improved catalytic efficiency and to engineer alcohol dehydrogenases for the reduction of challenging ketones. researchgate.netd-nb.info
Recent advancements in analytical techniques, such as ¹⁹F NMR-based assays , are further accelerating the screening process. acs.org This method allows for the rapid and efficient determination of enantioselectivity, stereopreference, and reaction yields, enabling the analysis of thousands of samples per day. acs.org The integration of automated systems for library creation and screening is also streamlining the discovery pipeline for novel biocatalysts. rsc.org
The development of HTS is not limited to biocatalysis. These methods are also being applied to the discovery of new small-molecule catalysts and the optimization of reaction conditions for a wide range of enantioselective transformations. researchgate.net
Artificial Intelligence and Machine Learning in Catalyst Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and optimization of catalysts for asymmetric synthesis. cas.cnrsc.org These computational tools can analyze vast datasets of reaction outcomes to identify complex structure-activity and structure-selectivity relationships that are not readily apparent to human researchers. rsc.orgresearchgate.netchinesechemsoc.org
ML models can predict the enantioselectivity of a given catalyst-substrate combination with remarkable accuracy, thereby guiding the selection of the optimal catalyst and reaction conditions. researchgate.netchinesechemsoc.org This data-driven approach significantly reduces the time and resources required for catalyst development, which has traditionally relied on a time-consuming trial-and-error process. cas.cnchinesechemsoc.org For instance, ML has been successfully applied to predict the enantioselectivity of reactions catalyzed by hypervalent iodine(III) catalysts and chiral phosphoric acids. researchgate.netchinesechemsoc.org
Expanding the Substrate Scope for Enantioselective Transformations
A major goal in asymmetric catalysis is to develop methods that are applicable to a wide range of substrates. rsc.orgchinesechemsoc.org While significant progress has been made, many enantioselective transformations are still limited to specific classes of molecules. ajchem-b.comrsc.org
Researchers are actively working to expand the substrate scope of existing catalytic systems through several strategies. One approach involves the modification of existing catalysts to accommodate a broader range of substrates. For example, the introduction of mutations in the active site of an enzyme can alter its substrate specificity, enabling it to act on previously unreactive molecules. d-nb.info
Another strategy is the development of novel catalytic systems with inherently broader substrate compatibility. chinesechemsoc.org This includes the design of new chiral ligands for transition metal catalysts and the discovery of new classes of organocatalysts. chinesechemsoc.orgresearchgate.net For instance, chiral sulfide/phosphoric acid co-catalysis has been shown to be effective for the enantioselective oxysulfenylation of a variety of alkenes. chinesechemsoc.org
Substrate-directed catalysis is another powerful approach for expanding the scope of enantioselective reactions. acs.org In this strategy, a functional group within the substrate itself helps to direct the catalyst to a specific site and control the stereochemical outcome. acs.org This has been successfully applied in the enantioselective aziridination of alkenyl alcohols. acs.org
Furthermore, the development of one-pot synthetic methods that combine multiple reaction steps can also expand the effective substrate scope by allowing for the in situ generation of the desired substrate for the enantioselective step. acs.org
The ongoing development of these innovative approaches promises to deliver a new generation of highly versatile and efficient methods for the synthesis of chiral phenyl alcohols and other valuable chiral molecules.
Q & A
Q. What are the recommended synthetic routes for (1R)-1-phenylpentan-1-ol, and how can enantiomeric purity be optimized?
- Methodological Answer : this compound can be synthesized via asymmetric reduction of 1-phenylpentan-1-one using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods with alcohol dehydrogenases. Enantiomeric purity is critical; reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled. For example, highlights the use of secondary alcohol synthesis via ketone reduction, where substituents on the aromatic ring influence steric hindrance and reaction efficiency . Polar solvents like ethanol or methanol may enhance enantioselectivity by stabilizing transition states . Post-synthesis, chiral HPLC or optical rotation measurements validate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify the stereochemistry at C1 and confirm the pentanol chain. The hydroxyl proton appears as a broad singlet (~1–5 ppm), while aromatic protons resonate at 7.2–7.5 ppm ().
- IR : The hydroxyl stretch (3200–3600 cm) and C-O stretch (~1050 cm) confirm alcohol functionality.
- Mass Spectrometry (MS) : High-resolution MS distinguishes molecular ion peaks (e.g., [M+H] at m/z 150.1) and fragmentation patterns for structural confirmation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water: ~5–10 mg/mL) and high solubility in organic solvents like dichloromethane or ethyl acetate ( ). Stability tests under varying pH (2–12) and temperatures (4–40°C) are recommended. notes that secondary alcohols are generally stable at neutral pH but may undergo dehydration under acidic conditions or oxidation with strong oxidizing agents .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The phenyl group at C1 introduces steric hindrance, slowing nucleophilic attack at the β-carbon. Electronic effects from the aromatic ring (electron-donating/-withdrawing substituents) modulate the hydroxyl group’s acidity. For example, demonstrates that alkylation or acylation reactions require activated substrates (e.g., Mitsunobu conditions for ether synthesis). Oxidation to 1-phenylpentan-1-one can be achieved with pyridinium chlorochromate (PCC) in anhydrous conditions, avoiding overoxidation .
Q. How can kinetic resolution be applied to separate this compound from its enantiomer in racemic mixtures?
- Methodological Answer : Lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B) selectively acylates one enantiomer, enabling chromatographic separation. describes similar strategies for 3-phenylpropan-1-ol, where reaction rates depend on substrate enantiomer and acyl donor (e.g., vinyl acetate) . Monitoring conversion via chiral GC or NMR ensures resolution efficiency.
Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?
- Methodological Answer : The compound’s chiral center makes it a candidate for synthesizing enantiomerically pure ligands (e.g., phosphines or BINOL derivatives). notes analogous uses of (1R)-1-(4-methylphenyl)ethanol in asymmetric hydrogenation, where the aryl group enhances catalyst rigidity and selectivity . Coordination studies with transition metals (e.g., Ru or Pd) should assess ligand-metal binding via UV-Vis and X-ray crystallography.
Data Contradictions and Resolution
- Solubility Discrepancies : reports moderate water solubility for similar alcohols, while emphasizes organic solvent preference. Researchers should validate via saturation shake-flask experiments .
- Stereochemical Stability : Conflicting reports on racemization under acidic conditions ( vs. 8) necessitate pH-controlled stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
